molecular formula C22H30N6O B7164014 N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide

N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide

Cat. No.: B7164014
M. Wt: 394.5 g/mol
InChI Key: YNNAPTBOWFAMHI-UHFFFAOYSA-N
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Description

N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide is a complex organic compound that features a piperidine and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticonvulsant and anti-inflammatory properties .

Properties

IUPAC Name

N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c29-21(25-18-7-3-1-4-8-18)17-27-15-10-19(11-16-27)24-20-9-12-23-22(26-20)28-13-5-2-6-14-28/h1,3-4,7-9,12,19H,2,5-6,10-11,13-17H2,(H,25,29)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNAPTBOWFAMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)NC3CCN(CC3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often require the use of solvents like dichloromethane and bases such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide involves its interaction with specific molecular targets. It has been observed to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in its anticonvulsant activity . Additionally, it may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide is unique due to its dual piperidine and pyrimidine structure, which contributes to its diverse pharmacological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

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